4-chloro-2-[5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol
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Overview
Description
Preparation Methods
The synthesis of 4-chloro-2-[5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol typically involves the reaction of 4-chlorophenylhydrazine with 4-chlorobenzaldehyde under acidic conditions to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring. . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
Chemical Reactions Analysis
4-chloro-2-[5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-chloro-2-[5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol has several scientific research applications:
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 4-chloro-2-[5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or altering enzyme conformation. In receptor binding, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways . These interactions are mediated by the compound’s specific functional groups and overall molecular structure.
Comparison with Similar Compounds
Similar compounds to 4-chloro-2-[5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol include:
4-chloro-2-[5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol: This compound has a fluorine atom instead of a chlorine atom, which can affect its reactivity and biological activity.
4-chloro-2-[5-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol: The presence of a bromine atom can influence the compound’s physical properties and its interactions with other molecules.
4-chloro-2-[5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol: The methyl group can alter the compound’s hydrophobicity and its binding affinity to biological targets.
These similar compounds highlight the unique properties of this compound, particularly its specific interactions and reactivity due to the presence of chlorine atoms and phenol groups.
Properties
IUPAC Name |
4-chloro-2-[5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N2O/c16-10-3-1-9(2-4-10)13-8-14(19-18-13)12-7-11(17)5-6-15(12)20/h1-7,13,18,20H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPDIWXKPTXOXMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NN=C1C2=C(C=CC(=C2)Cl)O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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